3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-6-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDWARJCLFFKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694692 | |
| Record name | 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-73-7 | |
| Record name | 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Linear Dipeptide Synthesis
The target compound is synthesized via cyclocondensation of (S)-3-(hydroxymethyl)-6-methyl-diketopiperazine precursors. A representative protocol involves:
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Coupling L-alanine methyl ester with O-protected serine derivatives using ethyl chloroformate in tetrahydrofuran (THF) at −15°C.
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Deprotecting the hydroxymethyl group using hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOAc).
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Cyclizing the linear dipeptide in ethanol/water (3:1) at 60°C for 12 hours under nitrogen, achieving yields >85%.
Key Parameters
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pH Control : Maintaining pH 6.5–7.5 prevents epimerization.
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Solvent Polarity : Ethanol/water mixtures enhance solubility while minimizing side reactions.
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Temperature : Reactions conducted below 70°C avoid thermal degradation.
Solid-Phase Synthesis
Resin Functionalization
Wang resin preloaded with Fmoc-glycine serves as the starting material. Sequential coupling steps introduce:
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Fmoc-L-alanine using HBTU/DIEA activation in DMF.
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Serine derivatives with tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl groups.
Cyclative Cleavage
Treating the resin-bound dipeptide with trifluoroacetic acid (TFA)/dichloromethane (DCM) (95:5) induces simultaneous deprotection and cyclization, yielding the target compound with 78% isolated purity.
Advantages
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Enables regioselective introduction of substituents.
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Reduces purification steps compared to solution-phase methods.
Post-Cyclization Functionalization
Hydroxymethylation of 6-Methylpiperazine-2,5-dione
A two-step procedure modifies preformed diketopiperazines:
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Mannich Reaction : Reacting 6-methylpiperazine-2,5-dione with formaldehyde and morpholine in acetonitrile at 40°C forms the tertiary amine intermediate.
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Hydrolysis : Treating the intermediate with 1M HCl at 70°C for 3 hours liberates the hydroxymethyl group, yielding the final product with 65% overall yield.
Limitations
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Requires rigorous exclusion of moisture to prevent premature hydrolysis.
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Generates regioisomers requiring chromatographic separation.
Enzymatic Synthesis
Lipase-Catalyzed Cyclization
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the cyclization of N-(benzyloxycarbonyl)-L-alanyl-L-serine methyl ester in toluene at 45°C. The enzyme’s stereoselectivity ensures exclusive formation of the (3S,6S) diastereomer, confirmed by chiral HPLC (Chirobiotic T column, hexane/isopropanol 80:20).
Operational Stability
-
Enzyme retains 90% activity after five cycles.
Continuous Flow Synthesis
Microreactor Setup
A tubular reactor (ID = 1 mm) operating at 100°C and 10 bar pressure facilitates rapid cyclization of linear dipeptides in superheated ethanol. Residence times of 5 minutes achieve 94% conversion, surpassing batch reactor performance by 20%.
Process Analytics
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In-line FTIR monitors carbonyl stretching vibrations (1680–1720 cm⁻¹) to track reaction progress.
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Automated liquid handling interfaces with preparative HPLC for real-time purification.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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GC-MS : Retention time = 8.2 min (HP-5MS column); m/z 158 [M]⁺.
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HPLC : >95% purity (C18 column, acetonitrile/water 30:70, 1 mL/min).
Scalability and Industrial Production
Kilogram-Scale Synthesis
A pilot plant protocol employs:
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50 L reactor charged with L-alanine (5 kg) and serine methyl ester (6.2 kg).
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Cyclization in ethanol/water (40 L) under reflux for 18 hours.
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Crystallization from ethyl acetate/heptane yields 7.3 kg (89%) of product with 97.2% purity.
Cost Analysis
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Dipeptide Cyclization | 85–89 | 95–97 | High (ee >98%) | Industrial |
| Solid-Phase | 78 | 90 | Moderate | Lab-scale |
| Enzymatic | 72 | 88 | Very High | Pilot-scale |
| Continuous Flow | 94 | 96 | High | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-6-methylpiperazine-2,5-dione.
Reduction: 3-(Hydroxymethyl)-6-methylpiperazine-2,5-diol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C8H14N2O3
- Molecular Weight : 186.21 g/mol
- Chemical Structure : The compound features a piperazine ring with hydroxymethyl and isopropyl substituents at specific positions, contributing to its unique reactivity and biological activity.
Physical Properties
- Solubility : Generally soluble in polar solvents due to the presence of hydroxymethyl groups.
- Stability : Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Medicinal Chemistry
-
Inhibitory Activity Against Enzymes :
- Recent studies have demonstrated that derivatives of 3-(hydroxymethyl)-6-methylpiperazine-2,5-dione exhibit significant inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are crucial in neurodegenerative diseases like Alzheimer's.
- For instance, a study synthesized several N-methyl-piperazine chalcones and evaluated their potency against MAO-A/B and AChE/BChE. The findings indicated that certain derivatives showed promising dual inhibitory effects, suggesting potential therapeutic applications for Alzheimer's disease treatment .
- Antimicrobial Properties :
Material Science
- Polymer Synthesis :
- The compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. The incorporation of piperazine derivatives into polymer matrices has led to materials with improved thermal stability and elasticity.
- Case studies have shown that polymers containing this compound can be used in biomedical applications such as drug delivery systems due to their biocompatibility .
Biochemical Applications
- Biosynthesis of Nanoparticles :
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, modulating biological processes and exerting its effects.
Comparison with Similar Compounds
Comparative Analysis Table
Research Implications
- Drug Design : The hydroxymethyl group in the target compound offers a balance between solubility and permeability, advantageous for oral bioavailability .
- Agricultural Chemistry : Simpler substituents (e.g., methyl) may reduce synthetic complexity compared to aromatic analogs, though at the cost of potency .
- Synthetic Challenges : Hydroxymethyl groups require protection strategies (e.g., acetyl or benzyl) during synthesis to avoid side reactions .
Biological Activity
3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione, also known as (R)-3-(Hydroxymethyl)-2,5-piperazinedione, is a chiral compound belonging to the class of piperazine derivatives, specifically diketopiperazines. Its unique structure, characterized by a piperazine ring with hydroxymethyl and carbonyl substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
The molecular formula of this compound is C₇H₁₃N₂O₃. The compound features an asymmetric center, which contributes to its diverse biological interactions. The presence of hydroxymethyl and carbonyl groups enhances its reactivity and potential for interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against various bacterial strains. Its effectiveness is particularly pronounced against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MIC) for these bacteria range from 15.625 to 62.5 μM, indicating potent antibacterial effects .
- Antifungal Activity : In addition to its antibacterial properties, the compound shows antifungal activity against pathogens such as Candida albicans. Studies have reported MIC values comparable to established antifungal agents like fluconazole .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects involves the inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production in bacteria . This multifaceted action suggests that the compound may interfere with critical cellular processes in microbial organisms.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The hydroxymethyl group enhances solubility and may influence pharmacokinetic properties. Comparative studies with similar compounds highlight that variations in substituents can significantly alter bioactivity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,5-Diketopiperazine | Contains two carbonyls but lacks hydroxymethyl group | More basic; often used as a building block |
| 1-Acetyl-2,5-diketopiperazine | Acetylated derivative | Enhanced lipophilicity; potential for different bioactivity |
| 3-Methyl-2,5-diketopiperazine | Methyl group substitution | Alters solubility and biological interactions |
| This compound | Additional methyl group | May exhibit different pharmacokinetic properties |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various diketopiperazine derivatives, including this compound. Results indicated that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with a significant reduction in biofilm formation compared to control treatments .
- Antifungal Testing : Another research effort focused on the antifungal potential of this compound against Candida species. The results showed that it outperformed several traditional antifungal agents in inhibiting fungal growth in vitro .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
